1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid
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Overview
Description
1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound with the molecular formula C4H3BrF2O2 It is characterized by a cyclopropane ring substituted with bromine and two fluorine atoms, along with a carboxylic acid group
Preparation Methods
The synthesis of 1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by bromination and fluorination steps. One common method includes the reaction of a cyclopropane derivative with bromine and fluorine sources under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:
2,2-Difluorocyclopropane-1-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and applications.
1-Bromo-2-fluorocyclopropane-1-carboxylic acid: Contains only one fluorine atom, potentially affecting its chemical properties and uses.
1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid: Substitution of bromine with chlorine can lead to variations in reactivity and stability
Properties
IUPAC Name |
1-bromo-2,2-difluorocyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF2O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXRZIRNWKGADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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